8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate
Overview
Description
8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline oxalate is a useful research compound. Its molecular formula is C21H20FNO6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.12746552 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ultraweak Fluorescence and Metal Ion Detection
Hydroxyquinoline derivatives, including 8-hydroxyquinoline, are noted for their ability to form complexes with metal ions, which is beneficial for the detection, separation, and quantitative analysis of these ions. Their coordination with aluminum, for example, results in strong visible emission applicable in the fabrication of organic light-emitting diodes (OLEDs). The ultraweak fluorescence of 8-hydroxyquinoline in water, attributed to ultrafast proton transfer in the excited state, contrasts with the strong fluorescence of its metal complexes, suggesting applications in fluorescence-based sensors and analytical chemistry (Park et al., 2016).
Corrosion Detection
The fluorescence turn-on mechanism of 8-hydroxyquinoline upon chelate formation with Fe2+/Fe3+ ions has been utilized in epoxy coatings for corrosion detection. Incorporating 8-hydroxyquinoline into coatings allows for the early detection of corrosion in metal structures, demonstrating its potential in industrial applications where material integrity is critical (Roshan et al., 2018).
Metal Ion Sensing and Imaging
8-Hydroxyquinoline derivatives have been developed as selective sensors for metal ions such as Hg2+, showcasing the ability to change solution color upon metal detection. This property is valuable in environmental monitoring and laboratory analyses, where quick and visible detection of specific ions is required (Moon et al., 2004).
Photostability in Fluoroquinolones
Research on fluoroquinolones substituted at the 8 position has indicated that the introduction of a methoxy group enhances photostability, reducing the potential for decreased antibacterial activity and increased cytotoxicity upon UV irradiation. This finding has implications for the design of more stable and effective antibacterial agents (Matsumoto et al., 1992).
Zinc Sensing in Biological Systems
Derivatives of 8-hydroxy-2-methylquinoline have been identified as powerful prototypes for zinc sensors in biological systems, highlighting their role in sensitive and selective real-time monitoring of free Zn2+ in complex biological samples. Such sensors are crucial for understanding the roles of zinc in health and disease (Pearce et al., 2001).
Properties
IUPAC Name |
8-[3-(2-fluorophenoxy)propoxy]-2-methylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2.C2H2O4/c1-14-10-11-15-6-4-9-18(19(15)21-14)23-13-5-12-22-17-8-3-2-7-16(17)20;3-1(4)2(5)6/h2-4,6-11H,5,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWTWJXHKQRXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3F)C=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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